![molecular formula C20H16N4O5 B12482170 2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide](/img/structure/B12482170.png)
2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide
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Overview
Description
2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzylamino group, two nitro groups, and a benzamide structure, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with benzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Reduction: Formation of 2-(benzylamino)-5-amino-N-(4-aminophenyl)benzamide.
Oxidation: Formation of imines or amides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzylamino group may also play a role in binding to specific receptors or enzymes, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylamino)-3,5-dinitro-N-(4-nitrophenyl)benzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzylamino and nitro groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C20H16N4O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C20H16N4O5/c25-20(22-15-6-8-16(9-7-15)23(26)27)18-12-17(24(28)29)10-11-19(18)21-13-14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,25) |
InChI Key |
HGTPKCFFRGTQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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